molecular formula C16H18N6O4 B11508150 8-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-7-(2-hydroxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

8-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-7-(2-hydroxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11508150
M. Wt: 358.35 g/mol
InChI Key: UYWPSOCZRQMEID-RQZCQDPDSA-N
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Description

  • This compound is a mouthful, so let’s break it down. It belongs to the class of purine derivatives.
  • Its systematic name indicates its structure: it contains a purine core with additional functional groups.
  • The compound has a hydrazine group (NHNH) and a hydroxyethyl group (CH₂CHOH) attached to the purine ring.
  • It’s a synthetic molecule designed for specific applications.
  • Preparation Methods

    • Unfortunately, I couldn’t find direct synthetic routes for this exact compound in my search results.
    • similar compounds with variations in substituents have been synthesized.
    • Researchers typically use multistep reactions involving hydrazine derivatives, purine precursors, and appropriate reagents.
    • Industrial production methods may involve modifications of existing purine synthesis pathways.
  • Chemical Reactions Analysis

    • The compound likely undergoes various reactions due to its functional groups.
    • Oxidation: The hydrazine group could be oxidized to form a diazo compound.

      Substitution: The hydroxyethyl group may participate in nucleophilic substitution reactions.

      Reduction: Reduction of the hydrazine group could yield an amine.

      Common Reagents: Hydrazine hydrate, strong acids, and oxidizing agents.

      Major Products: These depend on reaction conditions and substituents. Isolation and characterization are essential.

  • Scientific Research Applications

      Medicine: Investigate its potential as an antiviral or anticancer agent.

      Chemistry: Study its reactivity and use it as a building block for other compounds.

      Biology: Explore its effects on cellular processes.

      Industry: Assess its use in materials science or catalysis.

  • Mechanism of Action

    • This requires further research, but we can speculate:
      • The hydrazine group might interact with enzymes or receptors.
      • The purine core could affect nucleic acid metabolism.
      • Pathways involving oxidative stress or redox reactions may be relevant.
  • Comparison with Similar Compounds

    Remember that this compound’s precise properties and applications may require more in-depth research

    Properties

    Molecular Formula

    C16H18N6O4

    Molecular Weight

    358.35 g/mol

    IUPAC Name

    7-(2-hydroxyethyl)-8-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione

    InChI

    InChI=1S/C16H18N6O4/c1-20-13-12(14(25)21(2)16(20)26)22(7-8-23)15(18-13)19-17-9-10-3-5-11(24)6-4-10/h3-6,9,23-24H,7-8H2,1-2H3,(H,18,19)/b17-9+

    InChI Key

    UYWPSOCZRQMEID-RQZCQDPDSA-N

    Isomeric SMILES

    CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=CC=C(C=C3)O)CCO

    Canonical SMILES

    CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=C(C=C3)O)CCO

    Origin of Product

    United States

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